Benzenesulfonamide, p-bromo-N-methyl-
Description
Benzenesulfonamide (B165840), p-bromo-N-methyl- represents a molecule of significant interest in the nuanced field of chemical and biological research. Its structure, which features a benzenesulfonamide core with a bromine atom at the para-position and a methyl group on the nitrogen atom, places it at the intersection of several key areas of medicinal chemistry.
The sulfonamide chemical class is a broad and versatile group of organic compounds characterized by the presence of a sulfonamide functional group, -S(=O)₂-NR₂. wikipedia.org This functional group is a key component in a wide array of pharmaceuticals, famously including sulfa drugs, which were among the first synthetic antimicrobial agents. clevelandclinic.orgwikipedia.org The general structure of a sulfonamide consists of a sulfonyl group attached to an amine group. wikipedia.org
Sulfonamides are known for their diverse biological activities, which extend far beyond their antimicrobial properties. They are integral to the treatment of a range of conditions, including type 2 diabetes, high blood pressure, and certain cancers. clevelandclinic.org The mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. wikipedia.org By mimicking the natural substrate, p-aminobenzoic acid (PABA), these drugs disrupt bacterial growth. nih.gov In contrast, non-antibiotic sulfonamides exert their effects through various other mechanisms, often targeting specific enzymes or receptors in the human body. drugs.com
The chemical properties of sulfonamides, such as their crystallinity, are also noteworthy. The rigidity of the sulfonamide group often leads to the formation of stable crystalline structures, which is a valuable characteristic in drug development and manufacturing. wikipedia.org
The strategic modification of the basic benzenesulfonamide structure is a common practice in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. The presence of a halogen, such as bromine, and an N-substitution, such as a methyl group, in Benzenesulfonamide, p-bromo-N-methyl- is a deliberate design choice with a strong scientific rationale.
Halogenation of the benzene (B151609) ring can significantly influence the electronic and lipophilic properties of the molecule. In the context of benzenesulfonamides, halogen atoms can act as directing groups, orienting the molecule within the active site of a target enzyme. nih.gov This can lead to improved binding affinity and selectivity for specific enzyme isoforms. For instance, in the design of carbonic anhydrase inhibitors, a class of enzymes where sulfonamides are widely studied, halogenation has been shown to be a key factor in achieving isoform-selective inhibition. nih.gov
The specific combination of a p-bromo and an N-methyl substituent on the benzenesulfonamide scaffold suggests that Benzenesulfonamide, p-bromo-N-methyl- holds potential for both academic and translational research.
From an academic perspective, this compound can serve as a valuable tool for probing the structure-activity relationships (SAR) of sulfonamide-based inhibitors. By systematically comparing its biological activity to that of other substituted benzenesulfonamides, researchers can gain a deeper understanding of the molecular determinants of target binding and selectivity. The crystal structure of related compounds, such as 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, provides a template for understanding how these molecules arrange themselves in a solid state and interact with their environment. nih.gov
In terms of translational significance, the structural features of Benzenesulfonamide, p-bromo-N-methyl- align with those of compounds designed to be potent and selective inhibitors of enzymes like carbonic anhydrases. nih.gov Certain isoforms of carbonic anhydrase are implicated in various diseases, including glaucoma, epilepsy, and cancer. Therefore, the development of isoform-selective inhibitors is a key therapeutic goal. The targeted design of Benzenesulfonamide, p-bromo-N-methyl- makes it a promising candidate for further investigation as a potential lead compound in drug discovery programs aimed at these and other diseases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHMEHGOFNLRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220566 | |
| Record name | Benzenesulfonamide, p-bromo-N-methyl- | |
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Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
703-12-8 | |
| Record name | 4-Bromo-N-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=703-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenesulfonamide, p-bromo-N-methyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 703-12-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400647 | |
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| Record name | Benzenesulfonamide, p-bromo-N-methyl- | |
| Source | EPA DSSTox | |
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| Record name | 4-Bromo-N-methylbenzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUG23BX2CU | |
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Advanced Synthetic Methodologies and Chemical Transformations
Optimized Synthetic Pathways for Benzenesulfonamide (B165840), p-bromo-N-methyl-
The preparation of Benzenesulfonamide, p-bromo-N-methyl- can be approached through several strategic pathways. These methods include the functionalization of a pre-existing benzene (B151609) ring, the assembly of the molecule from halogenated precursors, and the derivatization of an existing sulfonamide.
One synthetic approach involves the direct bromination of N-methylbenzenesulfonamide. In this method, the sulfonamide group on the benzene ring acts as an ortho-, para- director for electrophilic aromatic substitution. To achieve the desired para-substitution, specific reagents and conditions are employed to control the reaction's regioselectivity.
Commonly used brominating agents include N-Bromosuccinimide (NBS) and N,N-dibromobenzenesulfonamide. nih.gov The use of NBS is particularly advantageous as it can avoid certain side reactions that might occur with molecular bromine. youtube.comyoutube.com Advanced methods utilize unique solvent systems to enhance reactivity and selectivity. For instance, using hexafluoroisopropanol (HFIP) as a solvent allows for mild and highly regioselective halogenation of a wide range of arenes with N-halosuccinimides, often without the need for an additional catalyst. organic-chemistry.orgresearchgate.net This solvent's properties, including strong hydrogen-bond donation and mild acidity, activate the N-halosuccinimide, facilitating efficient bromination. organic-chemistry.org
A more prevalent and controlled method for synthesizing Benzenesulfonamide, p-bromo-N-methyl- involves the reaction of a p-bromobenzenesulfonyl halide, most commonly p-bromobenzenesulfonyl chloride, with methylamine (B109427). chemicalbook.com This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.
The synthesis is typically carried out by adding the p-bromobenzenesulfonyl chloride to a solution of methylamine in a suitable solvent, such as dichloromethane, often at reduced temperatures (e.g., below -70°C to -10°C) to manage the reaction's exothermicity. prepchem.com A base, such as triethylamine (B128534) or an excess of methylamine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction. The resulting product can then be purified through techniques like recrystallization or column chromatography. prepchem.comnih.gov
| Starting Material | Reagent | Solvent | Conditions | Key Finding | Reference |
|---|---|---|---|---|---|
| p-Bromobenzenesulfonyl chloride | Methylamine | Dichloromethane | Cooled below -70°C, then warmed to -10°C | Controlled addition of liquified methylamine to the sulfonyl chloride solution yields the corresponding sulfonamide after workup and chromatography. | prepchem.com |
| p-Bromobenzenesulfonyl chloride | Ammonium (B1175870) Hydroxide | - | Cooled to 283 K (10°C) | Demonstrates the synthesis of the parent p-bromobenzenesulfonamide by adding the sulfonyl chloride to cooled concentrated ammonium hydroxide. | nih.gov |
| Benzenesulfonyl chloride | Ethylamine | Dichloromethane or Acetonitrile | 0°C to room temperature with a base (e.g., triethylamine) | Illustrates the general conditions for sulfonamide formation, which is then followed by bromination. |
An alternative synthetic route begins with p-bromobenzenesulfonamide, which is then N-methylated. This N-alkylation reaction typically involves treating the sulfonamide with a methylating agent in the presence of a base. The base deprotonates the sulfonamide nitrogen, creating a more nucleophilic anion that subsequently reacts with the methylating agent (e.g., methyl iodide or dimethyl sulfate).
This approach is part of a broader strategy of N-derivatization, which is crucial in medicinal chemistry for modifying the pharmacokinetic properties of peptide-based drugs. nih.gov While effective, this method requires the prior synthesis of p-bromobenzenesulfonamide.
Achieving high regioselectivity is critical in the synthesis of p-bromo-N-methylbenzenesulfonamide. When starting from N-methylbenzenesulfonamide, the sulfonamide group (-SO₂NHCH₃) directs incoming electrophiles (like Br⁺) to the ortho and para positions. The para-product is generally favored due to reduced steric hindrance.
Modern synthetic methods have been developed to ensure high para-selectivity. The use of N-halosuccinimides in hexafluoroisopropanol (HFIP) is a prime example of a highly regioselective halogenation technique. organic-chemistry.orgresearchgate.net Other strategies include directed lithiation, where a directing group on the ring guides a metalating agent (like n-butyllithium) to a specific position, which is then treated with a bromine source. researchgate.net The choice of halogenating agent and reaction conditions is paramount in controlling the outcome. amanote.com The position of the halogen significantly influences the molecule's chemical properties and potential biological interactions. nih.gov As Benzenesulfonamide, p-bromo-N-methyl- is an achiral molecule, stereochemical control is not a factor in its synthesis unless chiral centers are introduced in more complex derivatives.
For practical applications, optimizing reaction yield and ensuring the process is scalable are crucial. Research has focused on improving the efficiency of sulfonamide synthesis. One reported methodology for analogous compounds involves using a semi-miscible biphasic solvent system, which has been shown to result in higher yields, shorter reaction times, and a more straightforward workup compared to preliminary methods. eurjchem.com
Furthermore, developing atom-efficient synthetic strategies is a key goal. For instance, a new methodology for generating related sulfonyl ureas involves the in situ formation of an isocyanate, which is then directly captured by a sulfonamide. nih.gov Such innovations are vital for creating more sustainable and cost-effective large-scale production processes.
Mechanistic Studies of Chemical Reactivity
The primary chemical transformations involved in the synthesis of Benzenesulfonamide, p-bromo-N-methyl- are well-understood through mechanistic studies. The sulfonylation of methylamine with p-bromobenzenesulfonyl chloride proceeds via a nucleophilic bimolecular substitution (Sₙ2) type mechanism.
Electrophilic Aromatic Substitution Mechanisms on the Benzene Ring
The benzene ring of p-bromo-N-methylbenzenesulfonamide is subject to electrophilic aromatic substitution (SEAr), a fundamental reaction class for aromatic compounds. wikipedia.org The reactivity and orientation of incoming electrophiles are dictated by the electronic properties of the two existing substituents: the para-bromo group and the N-methylsulfonamide group.
Both the bromine atom and the sulfonamide group are deactivating, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. unizin.org This deactivation stems from their electron-withdrawing inductive effects. However, their directing effects on the position of substitution differ.
Bromo Group: Halogens like bromine are classified as ortho-, para-directing deactivators. latech.edulibretexts.org While they withdraw electron density through the sigma bond (inductive effect), they can donate electron density through resonance, which stabilizes the cationic intermediate (arenium ion) when the electrophile attacks the ortho or para positions. latech.edulkouniv.ac.in
N-methylsulfonamide Group: The sulfonamide group is a meta-directing deactivator. libretexts.org Its strong electron-withdrawing nature, both by induction and resonance, significantly destabilizes the arenium ion intermediates that would be formed from ortho or para attack. Consequently, the least destabilized pathway is attack at the meta position. youtube.com
In p-bromo-N-methylbenzenesulfonamide, these groups are para to each other. The positions ortho to the bromo group (C2 and C6) are simultaneously meta to the sulfonamide group. Therefore, electrophilic substitution is predicted to occur at these positions, guided by the converging directing effects of both substituents. Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄). wikipedia.org
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Type | Reactivity Effect | Directing Effect | Predicted Substitution Site on p-bromo-N-methylbenzenesulfonamide |
| -Br | Deactivator | Decreases ring reactivity | Ortho, Para | C2, C6 |
| -SO₂NHCH₃ | Deactivator | Decreases ring reactivity | Meta | C2, C6 |
Data compiled from principles of electrophilic aromatic substitution. unizin.orglibretexts.org
Nucleophilic Substitution Reactions at the Sulfonamide Nitrogen and Halogenated Sites
The compound offers two primary sites for nucleophilic attack: the sulfonamide nitrogen and the carbon atom bearing the bromine substituent.
At the Sulfonamide Nitrogen: The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base. The resulting anion is a potent nucleophile and can undergo reactions with various electrophiles. A key transformation is N-alkylation, often achieved by treating the sulfonamide with an alkyl halide in the presence of a base. nih.gov More advanced methods utilize metal catalysis, such as manganese-catalyzed N-alkylation using alcohols as the alkylating agents, which proceeds via a "borrowing hydrogen" mechanism. acs.org This method is efficient for a diverse range of sulfonamides and alcohols. acs.org
At the Halogenated Site: The bromine atom attached to the benzene ring is a leaving group, but direct nucleophilic aromatic substitution (SNAr) is challenging. SNAr reactions require a highly electron-deficient aromatic ring, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.com The para-sulfonamide group does activate the ring towards this type of substitution, making it more feasible than on an unactivated aryl halide. masterorganicchemistry.com
However, the most versatile and widely used methods for substituting aryl halides involve palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, enabling the formation of new carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org This reaction is highly valued for its broad substrate scope and tolerance of various functional groups. wikipedia.org The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.org
Table 2: Comparison of Nucleophilic Substitution Reactions
| Reaction Type | Site of Reaction | Key Reagents/Catalysts | Description |
| N-Alkylation | Sulfonamide Nitrogen | Base (e.g., K₂CO₃), Alkyl Halide or Alcohol | Substitution of the acidic N-H proton with an alkyl group. nih.govacs.org |
| Nucleophilic Aromatic Substitution (SNAr) | C-Br Carbon | Strong Nucleophile (e.g., RO⁻, R₂N⁻) | Direct displacement of the bromide, favored by the electron-withdrawing sulfonamide group. masterorganicchemistry.com |
| Buchwald-Hartwig Amination | C-Br Carbon | Pd Catalyst (e.g., Pd(OAc)₂), Phosphine Ligand, Base | Palladium-catalyzed cross-coupling to form a new C-N bond with an amine. wikipedia.org |
Oxidation and Reduction Reactions of Functional Groups
The functional groups within p-bromo-N-methylbenzenesulfonamide exhibit distinct reactivities towards oxidation and reduction.
Oxidation: The sulfur atom in the sulfonamide group is in its highest oxidation state (+6) and is therefore resistant to further oxidation. The aromatic ring is also generally stable to oxidation except under harsh conditions. The N-H bond of the sulfonamide can be oxidized. For instance, N-hydroxyphthalimide (NHPI) can mediate the oxidation of sulfonamides to N-sulfonylimines under mild conditions. mdpi.comnih.gov This process is believed to involve a phthalimide (B116566) N-oxyl (PINO) radical which abstracts a hydrogen atom from the sulfonamide nitrogen. mdpi.comresearchgate.net
Reduction: The sulfonamide group is reducible, though it requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing sulfonamides to the corresponding amines. masterorganicchemistry.comnumberanalytics.com This transformation is a standard method in organic synthesis. masterorganicchemistry.com Additionally, studies have shown that benzenesulfonamides can be reduced to disulfides using hydrogen bromide in acetic acid. nih.gov The carbon-bromine bond can also be targeted for reduction (hydrodebromination) through catalytic hydrogenation (e.g., H₂ with a palladium catalyst).
Rearrangement Pathways (e.g., Wagner-Meerwein Rearrangement)
The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.orgambeed.com This pathway is characteristic of reactions involving carbocation intermediates, such as those formed from alcohols or alkenes under acidic conditions. spcmc.ac.inyoutube.com Given the structure of p-bromo-N-methylbenzenesulfonamide, which lacks the typical precursors for generating aliphatic carbocations that undergo such shifts, the Wagner-Meerwein rearrangement is not a characteristic or expected transformation for this molecule under standard conditions.
However, other types of rearrangements are known for sulfonamide derivatives. For example, a novel rearrangement has been reported for N-fluoro-N-alkyl benzenesulfonamides, which proceeds in formic acid via a concerted 1,2-aryl migration with the expulsion of a fluoride (B91410) anion. nih.govacs.orgacs.org While this specific reaction requires an N-fluoro precursor, it highlights that rearrangement pathways involving the aryl group of benzenesulfonamides are possible under specific conditions.
Radical Chain Reactions in Halogenation Processes
Free-radical halogenation is a chemical reaction typical for alkanes and alkyl-substituted aromatic compounds, proceeding via a free-radical chain mechanism often initiated by UV light. wikipedia.org For p-bromo-N-methylbenzenesulfonamide, the potential site for such a reaction would be the N-methyl group. However, radical reactions targeting the sulfonamide moiety itself are more documented.
A notable example involves the generation of nitrogen-centered radicals from N-chlorosulfamate esters, which are structurally related to N-chlorosulfonamides. These reactions, initiated by light, involve homolysis of the N-Cl bond to form a sulfamyl radical. nih.gov This radical can then participate in intramolecular hydrogen atom transfer (HAT) to selectively functionalize other parts of the molecule. nih.gov This demonstrates that the sulfonamide functional group can be a precursor to radicals that mediate selective transformations through chain-propagation processes. nih.gov
Comprehensive Spectroscopic and Structural Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. For Benzenesulfonamide (B165840), p-bromo-N-methyl-, a full suite of NMR experiments would be required for complete structural assignment and confirmation.
Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the p-substituted benzene (B151609) ring and the protons of the N-methyl group. The aromatic region would likely display an AA'BB' system, characteristic of a 1,4-disubstituted benzene ring. The N-methyl group would appear as a singlet, though potential coupling to the sulfonamide proton (if present and exchange is slow) could result in a doublet.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for the four unique carbon atoms in the aromatic ring (two protonated, two quaternary) and one signal for the N-methyl carbon. The chemical shift of the carbon atom bonded to the bromine (ipso-carbon) is influenced by the heavy atom effect.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the connectivity of the molecular framework.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, definitively linking the signals of the aromatic and methyl protons to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei, which can be useful for confirming spatial relationships within the molecule.
A comprehensive search of scientific databases did not yield specific experimental data from COSY, HSQC, HMBC, or NOESY experiments for Benzenesulfonamide, p-bromo-N-methyl-.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For Benzenesulfonamide, p-bromo-N-methyl- (C₇H₈BrNO₂S), the expected exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O, ³²S). This experimental value would then be compared to the theoretical mass to confirm the molecular formula with a high degree of confidence. The isotopic pattern, particularly the characteristic M and M+2 peaks of approximately equal intensity, would provide clear evidence for the presence of a single bromine atom.
However, specific high-resolution mass spectrometry data for Benzenesulfonamide, p-bromo-N-methyl- could not be located in the reviewed literature.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FTIR: The FTIR spectrum of Benzenesulfonamide, p-bromo-N-methyl- is expected to show strong characteristic absorption bands for the sulfonyl group (SO₂), typically appearing as asymmetric and symmetric stretching vibrations. Other expected signals include N-H stretching (for the secondary sulfonamide), C-H stretching for the aromatic and methyl groups, C=C stretching for the aromatic ring, and the C-Br stretching vibration at a lower frequency. For related compounds, characteristic bands for the sulfonamide S=O asymmetric and symmetric stretches are observed around 1330 cm⁻¹ and 1160 cm⁻¹, respectively. scielo.br
Raman: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the non-polar bonds of the benzene ring.
Specific, experimentally obtained FTIR or Raman spectra for Benzenesulfonamide, p-bromo-N-methyl- are not available in the public domain based on the conducted searches.
Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Probing
UV-Visible absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The p-bromobenzenesulfonamide chromophore is expected to exhibit absorption bands in the UV region, corresponding to π→π* transitions within the benzene ring. The substitution pattern and the nature of the substituents (bromo and sulfonamide groups) influence the position and intensity of these absorption maxima.
Detailed experimental studies on the UV-Visible absorption or fluorescence properties of Benzenesulfonamide, p-bromo-N-methyl- have not been found in the surveyed scientific literature.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state, providing definitive information on bond lengths, bond angles, and intermolecular interactions. Such an analysis for Benzenesulfonamide, p-bromo-N-methyl- would confirm the molecular structure and reveal details about its crystal packing, such as hydrogen bonding involving the sulfonamide N-H and oxygen atoms, and potential π-π stacking interactions between the aromatic rings. While crystal structures for closely related analogs have been reported, a search of crystallographic databases did not yield a solved crystal structure for Benzenesulfonamide, p-bromo-N-methyl-. researchgate.netnsf.govnih.gov
Determination of Crystal System and Space Group
N-(4-bromophenyl)-4-methylbenzenesulfonamide crystallizes in the monoclinic space group P2₁/n. orientjchem.org Another similar compound, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, also crystallizes in a monoclinic system, but with the space group C2/c. nih.gov The determination of the crystal system and space group is fundamental as it defines the symmetry of the unit cell and the arrangement of molecules within the crystal lattice. For instance, a centrosymmetric space group like P2₁/n or C2/c indicates that the molecule and its inverted counterpart are present in the unit cell.
Table 1: Crystallographic Data for Related Benzenesulfonamide Derivatives
| Compound Name | Crystal System | Space Group | Reference |
| N-(4-bromophenyl)-4-methylbenzenesulfonamide | Monoclinic | P2₁/n | orientjchem.org |
| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide | Monoclinic | C2/c | nih.gov |
| N-{[(4-bromophenyl)amino]carbonothioyl}benzamide | Monoclinic | P21/n | researchgate.net |
This comparative data suggests that p-bromo-N-methylbenzenesulfonamide would likely crystallize in a monoclinic system as well.
Elucidation of Molecular Geometry and Bond Parameters
The molecular geometry and bond parameters of sulfonamides are well-characterized. In the related structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, the Br-C bond length is reported as 1.887 (2) Å, which is consistent with other structures containing a bromophenyl moiety. nih.gov The sulfonamide group in various derivatives exhibits S=O bond lengths in the range of 1.428 (2) to 1.441 (2) Å, S-C bond lengths around 1.770 (2) Å, and S-N bond lengths of approximately 1.625 (2) Å. nsf.govnih.gov The bond angles around the sulfur atom in the sulfonamide group typically result in a distorted tetrahedral geometry. nih.gov For example, the O-S-O bond angles are in the range of 118.26 (13)° to 119.49 (13)°, and the N-S-C bond angles are around 106.86 (13)° to 108.27 (13)°. nih.gov
Table 2: Selected Bond Lengths and Angles for Related Sulfonamide Compounds
| Parameter | 4-bromo-N-(propylcarbamoyl)benzenesulfonamide nih.gov | 4-methyl-N-propylbenzenesulfonamide nih.gov | N,N-diisopropyl-4-methylbenzenesulfonamide nsf.gov |
| Bond Lengths (Å) | |||
| S=O | - | 1.428(2) - 1.441(2) | 1.433(3) - 1.439(3) |
| S-N | - | 1.618(2) - 1.622(3) | 1.622(3) - 1.624(3) |
| S-C | - | 1.766(3) | 1.773(4) - 1.777(3) |
| Br-C | 1.887(2) | - | - |
| Bond Angles (º) | |||
| O-S-O | - | 118.26(13) - 119.49(13) | - |
| N-S-C | 105.65(11) | 106.86(13) - 108.27(13) | - |
The geometry around the nitrogen atom in sulfonamides can be trigonal planar, indicating sp² hybridization due to the delocalization of the lone pair of electrons. nih.gov
Analysis of Torsion Angles and Molecular Conformation
Table 3: Torsion Angles in Related Sulfonamide Structures
| Compound | Torsion Angle | Value (°) | Reference |
| N-allyl-4-methylbenzenesulfonamide | C-N-S-C | -61.0 (2) | nsf.gov |
| 1-[(4-methylbenzene)sulfonyl]pyrrolidine | N-C-S-C | -65.6 (2) & 76.2 (2) | nsf.gov |
Investigation of Supramolecular Assembly and Intermolecular Interactions
A predominant feature in the crystal structures of sulfonamides with an N-H group is the formation of intermolecular N-H···O hydrogen bonds. nih.govnsf.gov These interactions often link molecules into chains or dimers. For example, in N-allyl-4-methylbenzenesulfonamide, centrosymmetric dimers are formed via N-H···O hydrogen bonds between the sulfonamide groups. nsf.gov In 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, N-H···O hydrogen bonds create infinite chains along the b-axis direction. nih.gov
In addition to the strong N-H···O bonds, weaker C-H···O interactions are also frequently observed, contributing to the stability of the crystal packing. nih.govnsf.gov In 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, a C-H···O interaction is noted with a C···O distance of 4.028 Å and an angle of 173.7°. nih.gov These interactions can help to link the primary hydrogen-bonded motifs into a three-dimensional network. nsf.gov
Aromatic rings in sulfonamide structures can participate in π-π stacking interactions, further stabilizing the crystal lattice. nsf.govrsc.org These interactions are typically offset, rather than face-to-face. nsf.gov In N-allyl-4-methylbenzenesulfonamide, offset π-π interactions link the hydrogen-bonded dimers into ribbons. nsf.gov However, in some related structures, such as 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, the centroid-to-centroid distance between the bromophenyl rings is 4.213 Å, which is considered too long for a significant π-π stacking interaction. nih.govresearchgate.net The presence and strength of π-π stacking can be influenced by the substitution pattern on the aromatic rings. rsc.org
The bromine atom in p-bromo-N-methylbenzenesulfonamide can act as a halogen bond donor. nih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. wikipedia.orgnih.gov In the solid state, this can lead to interactions with nucleophilic atoms such as oxygen or nitrogen from neighboring molecules. For instance, in co-crystals of sulfonamides with halogenated compounds, halogen bonds of the type X···O/N and X···π have been observed. nih.gov In some cases, Br···O interactions can be very short, for example, a Br···O distance of 2.767(1) Å has been reported in N-bromosuccinimide, which is significantly shorter than the sum of the van der Waals radii (3.37 Å). wikipedia.org The directionality of the C-Br···O angle is a key characteristic of these interactions. nih.gov
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
An exhaustive search of scientific literature and crystallographic databases was conducted to obtain data regarding the Hirshfeld surface analysis and two-dimensional fingerprint plots for the compound Benzenesulfonamide, p-bromo-N-methyl- . Despite extensive efforts, no published studies containing this specific analysis for the requested molecule were found.
While the specific data for Benzenesulfonamide, p-bromo-N-methyl- is not available, studies on structurally analogous compounds offer a general understanding of the insights that such an analysis would provide. For instance, research on other brominated benzenesulfonamide derivatives frequently reveals the significant roles of hydrogen bonding (such as N-H···O interactions), as well as Br···H, H···H, and C-H···π contacts in the crystal packing. These interactions are typically quantified and presented in data tables that show the percentage contribution of each contact to the total Hirshfeld surface area.
Without a published crystal structure and the subsequent computational analysis for Benzenesulfonamide, p-bromo-N-methyl- , it is not possible to provide the detailed research findings and data tables as requested. The generation of such data would require experimental crystallographic work and computational analysis that have not been reported in the available scientific literature.
Computational Chemistry and in Silico Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tci-thaijo.org It is instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties. Studies on similar sulfonamide molecules, such as 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, have successfully used DFT with the B3LYP/6-31G(d,p) basis set to reproduce experimental structural parameters and analyze molecular properties. nih.gov A similar approach would be applied to p-bromo-N-methyl-benzenesulfonamide to generate the foundational data for the analyses below.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and the possibility of charge transfer within the molecule. nih.govnih.gov
For p-bromo-N-methyl-benzenesulfonamide, the HOMO is expected to be localized on the electron-rich p-bromophenyl ring, while the LUMO would likely be distributed across the electron-accepting sulfonamide group. The calculated HOMO and LUMO energies would reveal the charge transfer characteristics of the molecule.
Table 1: Representative Frontier Molecular Orbital Data (Note: The following values are illustrative, based on analyses of similar sulfonamides, as specific published data for p-bromo-N-methyl-benzenesulfonamide is not available. The analysis would typically be performed using a DFT method like B3LYP/6-31G(d,p).)
| Parameter | Predicted Value / Description | Significance |
| HOMO Energy | Negative value (e.g., ~ -6.5 eV) | Indicates the energy of the highest energy electrons; relates to ionization potential. |
| LUMO Energy | Less negative value (e.g., ~ -1.5 eV) | Indicates the energy of the lowest energy empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | Positive value (e.g., ~ 5.0 eV) | Correlates with chemical stability; a larger gap implies higher stability. nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface plots color-coded regions of electrostatic potential onto the molecule's electron density surface. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates positive potential (electron-poor, susceptible to nucleophilic attack), and green indicates neutral potential. researchgate.net
In p-bromo-N-methyl-benzenesulfonamide, the MEP analysis would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the sulfonyl group, making them sites for electrophilic attack and hydrogen bond acceptance.
Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H proton in related primary sulfonamides, indicating their acidic nature. researchgate.net For the N-methyl derivative, this positive region would be less pronounced.
Halogen Bonding Potential: The bromine atom would likely exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which is characteristic of halogen atoms and allows for favorable "halogen bonding" interactions with nucleophiles. mdpi.com
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. uni-rostock.de This method allows for the quantitative study of intramolecular interactions, such as hyperconjugation, which arise from charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and indicates the strength of the delocalization. researchgate.net
Natural Population Analysis (NPA) is a part of the NBO routine that calculates the atomic charges based on the occupancies of the natural atomic orbitals. NPA charges are generally considered more robust than those from other methods like Mulliken analysis. uni-rostock.de
For p-bromo-N-methyl-benzenesulfonamide, NBO analysis would quantify key intramolecular interactions, such as the delocalization of lone pairs from the oxygen and nitrogen atoms into antibonding orbitals of the phenyl ring and sulfonyl group.
Table 2: Illustrative NBO Analysis Findings (Note: This table represents the type of data generated from an NBO analysis, based on studies of similar molecules.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| LP (O) | σ* (S-C) | High | Hyperconjugation, resonance stabilization |
| LP (N) | σ* (S-O) | Moderate | Hyperconjugation |
| π (C-C) | π* (C-C) | High | Intramolecular charge transfer within the ring |
The Electron Localization Function (ELF) is a quantum chemical tool that provides a measure of the likelihood of finding an electron in the neighborhood of a reference electron. nih.gov It offers a clear visualization of electron localization in a chemically intuitive way, distinguishing core electrons, covalent bonds, and lone pairs. nih.gov High ELF values (approaching 1.0) correspond to regions where electron pairs are highly localized, such as in covalent bonds or as lone pairs.
The Local Orbital Locator (LOL) provides complementary information, mapping areas where the kinetic energy of electrons is lower, which also corresponds to regions of electron localization. Together, ELF and LOL analyses for p-bromo-N-methyl-benzenesulfonamide would map out the precise spatial regions of its covalent bonds (e.g., S=O, S-N, C-S, C-Br) and the lone pairs on the oxygen, nitrogen, and bromine atoms.
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and halogen bonds. The analysis is based on the electron density and its gradient. Plotting the RDG versus the sign of the second eigenvalue of the electron density Hessian multiplied by the density allows for the characterization of different interaction types.
For p-bromo-N-methyl-benzenesulfonamide, an RDG analysis would be crucial for identifying weak intramolecular interactions, such as potential hydrogen bonds or steric repulsions that dictate the molecule's preferred conformation. It would reveal low-gradient spikes at low densities, indicating the presence and nature of these non-covalent interactions.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). elsevierpure.com It is widely used in drug design to screen for potential inhibitors. Sulfonamides are a well-known class of inhibitors for enzymes like carbonic anhydrases (CAs). nih.gov
A molecular docking study of p-bromo-N-methyl-benzenesulfonamide would involve placing the molecule into the active site of a target protein (e.g., human carbonic anhydrase II). The sulfonamide group would be expected to coordinate with the zinc ion in the active site, a canonical binding mode for this class of inhibitors. nih.gov The p-bromophenyl and N-methyl groups would then form additional interactions (hydrophobic, halogen bonding) with nearby amino acid residues, which determine the compound's binding affinity and selectivity.
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. An MD simulation of the p-bromo-N-methyl-benzenesulfonamide-protein complex would reveal the flexibility of the ligand in the binding pocket and the dynamic nature of the hydrogen bonds and other non-covalent interactions, providing a more complete picture of the binding event. elsevierpure.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For classes of compounds like benzenesulfonamides, QSAR studies are instrumental in developing predictive models for their biological activities, such as enzyme inhibition. nih.govnih.govnih.gov These models are typically generated using statistical methods like multiple linear regression (MLR), which correlates various calculated molecular descriptors with the experimentally determined activity (e.g., inhibition constant, K_i). nih.govnih.gov
A typical QSAR study on benzenesulfonamide (B165840) derivatives would involve the calculation of a large number of molecular descriptors for each compound in a series. nih.gov These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. The MLR analysis then identifies the subset of descriptors that best predicts the observed biological activity. The statistical significance of the resulting QSAR model is evaluated using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (R²cv). nih.gov
A significant outcome of QSAR studies is the identification of the molecular descriptors that have the most substantial influence on the biological activity of the compounds. nih.govresearchgate.netresearchgate.net This information is invaluable for guiding the design of new, more potent derivatives. For sulfonamides, studies have highlighted the importance of several types of descriptors. nih.govresearchgate.netresearchgate.net
For instance, the topological polar surface area (TPSA) has been shown to be a key descriptor for the action of some benzenesulfonamide derivatives, indicating the importance of polar interactions for their mechanism. nih.gov Quantum chemical descriptors, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as electronegativity, have also been found to be significant in QSAR models of sulfonamides, suggesting that the electronic properties of these molecules are critical for their activity. nih.govresearchgate.net
Table 3: Key Molecular Descriptors in QSAR Studies of Benzenesulfonamide Derivatives and Their General Significance
| Descriptor Category | Example Descriptor | General Significance |
| Topological | Topological Polar Surface Area (TPSA) | Relates to the compound's polarity and ability to form hydrogen bonds. |
| Balaban Index (J) | A topological index that describes the shape and branching of the molecule. medchemexpress.com | |
| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons in interactions. nih.gov |
| Electronegativity | Influences the polarity of bonds and the nature of intermolecular interactions. researchgate.net | |
| Physicochemical | LogP (Octanol-water partition coefficient) | Describes the lipophilicity of the compound, affecting its membrane permeability. |
| Molar Refractivity | Relates to the volume of the molecule and its polarizability. | |
| Steric | Van der Waals Volume | Represents the volume occupied by the molecule, influencing its fit into a binding site. researchgate.netresearchgate.net |
Investigation of Biological Activity and Molecular Mechanisms of Action
Antimicrobial Activity Evaluation
Specific data on the antimicrobial properties of Benzenesulfonamide (B165840), p-bromo-N-methyl- is not present in published research. While sulfonamides as a class are known for their antimicrobial effects, the specific actions of this N-methyl, p-bromo substituted variant have not been characterized.
Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) in Prokaryotic Systems
No studies were found that specifically evaluate the inhibitory activity of Benzenesulfonamide, p-bromo-N-methyl- against the enzyme Dihydropteroate Synthase (DHPS). The mechanism of action for many sulfonamide antibiotics involves the competitive inhibition of DHPS, a crucial enzyme in the bacterial folate synthesis pathway. wikipedia.orgnih.govebi.ac.uk However, the interaction and inhibition constants (Kᵢ) for Benzenesulfonamide, p-bromo-N-methyl- with prokaryotic DHPS have not been reported.
Efficacy against Bacterial Strains (e.g., Gram-positive, Gram-negative)
A thorough search of scientific databases yielded no specific studies detailing the in vitro or in vivo efficacy of Benzenesulfonamide, p-bromo-N-methyl- against any bacterial strains. Consequently, data such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) against representative Gram-positive or Gram-negative bacteria are not available.
Antifungal and Antiviral Potential
There is no available scientific literature reporting on the potential antifungal or antiviral activities of Benzenesulfonamide, p-bromo-N-methyl-. Investigations into its efficacy against fungal pathogens or its ability to inhibit viral replication have not been published.
Antineoplastic and Antiproliferative Activity Research
Research into the potential of Benzenesulfonamide, p-bromo-N-methyl- as an antineoplastic or antiproliferative agent has not been documented in peer-reviewed literature.
Carbonic Anhydrase (CA) Isoform Inhibition Studies (e.g., CA IX, CA II selectivity)
No data exists on the inhibitory effects of Benzenesulfonamide, p-bromo-N-methyl- on any carbonic anhydrase (CA) isoforms. The benzenesulfonamide scaffold is a known pharmacophore for CA inhibitors, with research often focused on selectivity for tumor-associated isoforms like CA IX over cytosolic isoforms such as CA II. nih.govnih.gov However, this specific compound has not been assessed in such studies, and therefore no inhibition constants or selectivity profiles are available.
Lipoxygenase (LOX) Enzyme Inhibition
The benzenesulfonamide scaffold has been identified as a source of potent lipoxygenase (LOX) inhibitors, which are crucial enzymes in the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid. core.ac.uk The inhibition of LOX enzymes represents a key strategy for intervening in inflammatory disorders. core.ac.uk
Research has led to the development of N-phenylbenzenesulfonamide derivatives with significant inhibitory activity against 5-lipoxygenase (5-LO). core.ac.uk One such derivative demonstrated potent inhibition of isolated 5-LO with an IC₅₀ value of 2.3 µM and was even more effective in intact cells, with an IC₅₀ of 0.4 µM. core.ac.uk Furthermore, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffold has yielded compounds with nanomolar potency against platelet-type 12-lipoxygenase (12-LOX). nih.gov These compounds also exhibit high selectivity over other related lipoxygenases and cyclooxygenases. nih.gov This body of evidence suggests that the benzenesulfonamide framework is a viable starting point for developing targeted anti-inflammatory agents through LOX inhibition.
| Enzyme Target | Derivative Class | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-Lipoxygenase (isolated) | N-phenylbenzenesulfonamide | 2.3 | core.ac.uk |
| 5-Lipoxygenase (intact cells) | N-phenylbenzenesulfonamide | 0.4 | core.ac.uk |
| 12-Lipoxygenase | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | nM range | nih.gov |
Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Derivatives of benzenesulfonamide have demonstrated significant inhibitory effects against cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for regulating acetylcholine levels in the nervous system. gjpb.degoogle.com A study on N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives revealed potent dual inhibition. Specifically, a derivative featuring a 4-methoxystyryl group in place of a bromine atom showed marked activity against AChE and BChE, with IC₅₀ values of 4.3 µM and 5.6 µM, respectively. gjpb.de
Another series of 4-phthalimidobenzenesulfonamide derivatives also exhibited high selectivity and potency, particularly against AChE. google.com One compound from this series was identified as the most potent against AChE, with an IC₅₀ of 1.35 µM. google.com Conversely, a different analog showed the highest inhibition against BuChE, with an IC₅₀ of 13.41 µM. google.com Furthermore, certain N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives have been identified as active inhibitors, with one compound showing an IC₅₀ value of 7.331 µM against BChE. researchgate.net
| Enzyme Target | Derivative Class | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | N-(2-acetyl-4-(4-methoxystyryl)phenyl)-4-benzenesulfonamide | 4.3 | gjpb.de |
| Butyrylcholinesterase (BChE) | N-(2-acetyl-4-(4-methoxystyryl)phenyl)-4-benzenesulfonamide | 5.6 | gjpb.de |
| Acetylcholinesterase (AChE) | 4-Phthalimidobenzenesulfonamide derivative (Compound 7) | 1.35 | google.com |
| Butyrylcholinesterase (BChE) | 4-Phthalimidobenzenesulfonamide derivative (Compound 3) | 13.41 | google.com |
| Butyrylcholinesterase (BChE) | N,2-diphenyl-2-(phenylsulfonamido)acetamide (Compound 30) | 7.331 | researchgate.net |
α-Glucosidase Inhibition
Benzenesulfonamide derivatives have also been explored as inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism whose inhibition can help manage postprandial hyperglycemia. semanticscholar.org A study investigating various amine sulfonamide derivatives found potent inhibition of α-glucosidase, with some compounds exhibiting Kᵢ values in the range of 95.73 to 102.45 µM. semanticscholar.org Another study on fluorinated benzenesulfonic ester derivatives of 2-hydroxy-3-nitroacetophenones also identified strong α-glucosidase inhibitors. researchgate.net Two compounds from this series showed particularly potent activity, with IC₅₀ values of 3.0 µM and 3.1 µM, respectively, which is more potent than the standard drug acarbose (IC₅₀ = 5.4 µM) under the same conditions. researchgate.net
| Derivative Class | Inhibition Constant | Value | Reference |
|---|---|---|---|
| Amine sulfonamide derivative (Series 10) | Kᵢ | 95.73 ± 13.67 µM | semanticscholar.org |
| Fluorinated benzenesulfonic ester (Compound 2v) | IC₅₀ | 3.0 ± 0.014 µM | researchgate.net |
| Fluorinated benzenesulfonic ester (Compound 2e) | IC₅₀ | 3.1 ± 0.043 µM | researchgate.net |
| Acarbose (Standard) | IC₅₀ | 5.4 ± 0.131 µM | researchgate.net |
Modulation of Cellular Signaling Pathways (e.g., Wnt/β-Catenin, Smyd3)
The benzenesulfonamide structure has been implicated in the modulation of critical cellular signaling pathways involved in cancer progression.
Wnt/β-Catenin: This pathway is a key regulator of cell proliferation and differentiation, and its aberrant activation is linked to various cancers. A novel benzenesulfonamide derivative, 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, was found to effectively inhibit the Wnt/β-catenin signaling pathway and its downstream target gene MYC.
Smyd3: SET and MYND domain-containing protein 3 (Smyd3) is a histone methyltransferase associated with the growth of cancer cells. researchgate.net A theoretical docking study investigated the interaction of various benzenesulfonamide derivatives with the Smyd3 protein. researchgate.net The results indicated that several derivatives could be good alternatives as Smyd3 inhibitors, showing lower theoretical inhibition constants (Kᵢ) compared to known inhibitors and the parent benzenesulfonamide molecule. researchgate.net This suggests a potential role for this class of compounds in developing new anticancer agents targeting epigenetic regulators. researchgate.net
Inhibition of Chemokine Receptors (e.g., CXCR4)
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand CXCL12 play a critical role in cancer metastasis. chula.ac.th Benzenesulfonamides have emerged as a unique and potent class of CXCR4 inhibitors. chula.ac.th A series of aryl sulfonamides were synthesized and shown to inhibit the CXCR4/CXCL12 interaction. chula.ac.th In one study, a novel benzenesulfonamide derivative was developed that showed a nanomolar binding affinity with an IC₅₀ value of 6.9 nM against a known CXCR4 antagonist. chula.ac.th This compound also demonstrated functional antagonism by inhibiting over 65% of cancer cell chemotaxis at a concentration of 10 nM. chula.ac.th
| Assay Type | Derivative Class | Result | Reference |
|---|---|---|---|
| Binding Affinity (vs. TN14003) | Novel PET radioligand | IC₅₀ = 6.9 nM | chula.ac.th |
| Chemotaxis Inhibition | Novel PET radioligand | >65% inhibition at 10 nM | chula.ac.th |
Enzyme Kinetics and Mechanistic Enzymology
Determination of Inhibition Type (e.g., Competitive, Uncompetitive)
Kinetic studies are crucial for elucidating the mechanism by which a compound inhibits an enzyme. For the benzenesulfonamide class, various modes of inhibition have been observed depending on the specific derivative and the enzyme target.
Lipoxygenase: Kinetic experiments revealed that the benzenesulfonamide derivative ML127 is a non-competitive and non-reductive inhibitor of 12-LOX. google.com
Cholinesterases: The inhibition mechanism of benzenesulfonamides on cholinesterases appears to be diverse. Studies on 4-(benzylideneamino)-benzenesulfonamide derivatives showed that some acted as competitive inhibitors of AChE, while others displayed a non-competitive effect. researchgate.net Other research on different benzenesulfonamide series found a mixed-type inhibition for both AChE and BChE, suggesting binding to both the catalytic and peripheral anionic sites of the enzymes. mdpi.com Additionally, a non-competitive mode of inhibition was determined for certain N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives against BChE. researchgate.net
α-Glucosidase: Kinetic analysis of sulfonamide chalcones as α-glucosidase inhibitors has revealed multiple inhibition types. Depending on the specific substitutions on the chalcone structure, derivatives were found to be uncompetitive , non-competitive , or mixed-mode inhibitors. chula.ac.th Another study on cyclic sulfonamides identified a derivative that acted as a non-competitive inhibitor of α-glucosidase. semanticscholar.org
Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For benzenesulfonamide inhibitors, SAR analysis focuses on the effects of different substituents on the aromatic ring and the sulfonamide nitrogen.
The biological activity of benzenesulfonamide derivatives is highly dependent on the electronic properties and position of substituents on the benzene (B151609) ring. These effects are broadly categorized as inductive and resonance effects. libretexts.org The inductive effect involves the polarization of σ-bonds, while the resonance effect involves the delocalization of π-electrons between the substituent and the aromatic ring. libretexts.org
The position of the substituent is critical. Studies comparing ortho, meta, and para isomers of substituted benzenesulfonamides have shown significant differences in inhibitory potency. For instance, against the metallo-β-lactamase ImiS, meta-substituted derivatives displayed IC₅₀ values an order of magnitude lower (i.e., more potent) than their corresponding ortho and para counterparts, highlighting the specific topology of the enzyme's active site. nih.gov The para position, as in p-bromo-N-methyl-benzenesulfonamide, often allows the substituent to extend into a specific sub-pocket of the enzyme's active site, which can either enhance or diminish binding depending on the pocket's properties (e.g., hydrophobicity, size).
| Para-Substituent (X) on Benzenesulfonamide | Dominant Electronic Effect | General Impact on Activity (Enzyme Dependent) |
|---|---|---|
| -H | Neutral (Reference) | Baseline Activity |
| -CH₃ | Electron-Donating (Inductive/Hyperconjugation) | Can increase or decrease activity |
| -F, -Cl, -Br | Electron-Withdrawing (Inductive) > Donating (Resonance) | Often enhances potency due to favorable interactions |
| -NO₂ | Strongly Electron-Withdrawing (Inductive & Resonance) | Potency is highly target-dependent |
This table illustrates general electronic trends; specific activity is highly dependent on the target enzyme.
Steric factors, which relate to the size and shape of the inhibitor, play a crucial role in determining how well it fits into the enzyme's active site. nih.gov Steric hindrance occurs when bulky groups on the inhibitor clash with residues of the enzyme, preventing optimal binding. Conversely, a well-placed group can form favorable van der Waals interactions and enhance binding affinity.
In p-bromo-N-methyl-benzenesulfonamide, two key locations for steric influence are the para position of the ring and the sulfonamide nitrogen.
N-Methyl Group: The presence of a methyl group on the sulfonamide nitrogen (an N-alkylation) introduces steric bulk compared to an unsubstituted sulfonamide. This modification can have several effects. It can orient the aromatic ring in a specific conformation within the active site, potentially leading to improved interactions. Research on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides showed that increasing the length of the N-alkyl chain (and thus its lipophilicity and steric bulk) enhanced inhibitory activity against acetylcholinesterase, suggesting the N-substituent occupies a hydrophobic pocket. juniperpublishers.com However, if the group is too large, it can cause steric clashes and reduce affinity.
Para-Bromo Group: The bromine atom is larger than a hydrogen atom and will occupy more space. Its placement at the para position directs it away from the core scaffold. For many enzymes, like carbonic anhydrases, this position corresponds to the entrance of the active site cavity, where substituents can interact with residues that differ between isoforms. This interaction is a key determinant of inhibitor selectivity. A bulky group at this position might enhance binding to an isoform with a wide opening but block binding to one with a narrower channel. nih.gov
| N-Substituent (R) on (4-bromophenyl)-4-ethoxybenzenesulfonamide | Relative Steric Bulk | IC₅₀ vs. AChE (µM) |
|---|---|---|
| -Ethyl | Small | > 250 |
| -n-Propyl | Medium | 142.19 |
| -n-Butyl | Medium | 128.31 |
| -n-Heptyl | Large | 92.13 |
Data adapted from a study on N-alkylated benzenesulfonamide analogs, demonstrating the influence of steric bulk and lipophilicity on inhibitory activity. juniperpublishers.com
Pharmacophore modeling is a computational approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. chemijournal.com These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive or negative ionic groups.
For a benzenesulfonamide inhibitor like p-bromo-N-methyl-benzenesulfonamide, a pharmacophore model for binding to a metalloenzyme such as carbonic anhydrase would typically include:
A Zinc-Binding Group (ZBG): The deprotonated sulfonamide nitrogen and one of the sulfonyl oxygens act as key features that coordinate with the catalytic zinc ion in the enzyme's active site. This is often the most critical part of the pharmacophore.
An Aromatic Ring: The benzene ring serves as a scaffold and typically engages in hydrophobic or π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a hydrophobic pocket of the active site.
A Hydrogen Bond Donor/Acceptor: The sulfonamide -NH- group can act as a hydrogen bond donor to nearby residues (such as Thr199 in hCA II).
Hydrophobic/Halogen-Bonding Feature: The para-bromo substituent can be modeled as a hydrophobic feature or a potential halogen bond donor, occupying a specific region of the active site.
Computational studies have successfully generated pharmacophore models for various benzenesulfonamide series. For example, a 3D-QSAR model for benzoxazole benzenesulfonamide inhibitors identified a common pharmacophore hypothesis designated AAADRR, which consists of three hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. chemijournal.com Such models are invaluable for virtual screening of compound libraries to identify new potential inhibitors and for guiding the optimization of existing lead compounds. chemijournal.comnih.gov
Applications in Medicinal Chemistry and Drug Discovery
The benzenesulfonamide (B165840) scaffold is a cornerstone in medicinal chemistry, and the specific derivative, p-bromo-N-methyl-benzenesulfonamide, offers a unique combination of structural features that are strategically exploited in drug discovery. The presence of a bromine atom at the para position provides a reactive handle for synthetic diversification, while the N-methylsulfonamide group influences the compound's physicochemical properties and binding interactions with biological targets.
Emerging Research Areas and Future Perspectives
Catalytic Applications in Organic Synthesis
While Benzenesulfonamide (B165840), p-bromo-N-methyl- is not typically a catalyst itself, its synthesis and modification are increasingly benefiting from advanced catalytic methods. This represents a significant area of emerging research, as efficient and green synthesis protocols are crucial for the widespread use of this and related compounds.
Recent advancements have focused on novel catalytic pathways for the construction of the S(O)₂–N bond, a key linkage in sulfonamides. One innovative approach involves a dual copper and visible-light-catalyzed coupling reaction between phenylsulfinic acid derivatives and aryl azides. nih.gov This redox-neutral method utilizes visible light to generate a triplet nitrene intermediate from the azide, which then couples with a sulfonyl radical. nih.gov This strategy avoids the use of genotoxic aromatic amines, which are common in traditional sulfonamide synthesis. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are being employed to modify brominated sulfonamide scaffolds. For example, 5-bromo-N-alkylthiophene-2-sulfonamides have been successfully coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst. nih.gov This highlights a viable strategy for derivatizing the p-bromo position of Benzenesulfonamide, p-bromo-N-methyl-, allowing for the creation of diverse chemical libraries for various applications.
Table 1: Examples of Catalytic Methods in Sulfonamide Synthesis
| Catalytic System | Reactants | Product Type | Key Advantage |
| Dual Copper and Visible Light | Phenylsulfinic acids + Aryl azides | Benzenesulfinamide derivatives | Redox-neutral, avoids hazardous aromatic amines nih.gov |
| Pd(PPh₃)₄ (Palladium) | Bromo-sulfonamides + Aryl boronic acids | Aryl-substituted sulfonamides | High efficiency for C-C bond formation nih.gov |
Integration into Advanced Materials Science (e.g., Metal-Organic Frameworks - MOFs)
The integration of sulfonamide and sulfonate functionalities into advanced materials like Metal-Organic Frameworks (MOFs) is a rapidly growing field. MOFs are crystalline porous materials constructed from metal nodes and organic linkers, with applications in gas storage, catalysis, and separation. nih.gov The functional groups on the organic linkers play a critical role in defining the properties of the MOF.
Although direct integration of Benzenesulfonamide, p-bromo-N-methyl- into MOFs has not been extensively reported, research on related structures demonstrates the potential. For instance, zeolitic imidazolate frameworks (ZIFs) have been functionalized with sulfonamide groups to create adsorbents with high efficiency for capturing metal ions like Co(II) from aqueous solutions. researchgate.net In another study, a zirconium-based MOF was functionalized with sulfonate groups, creating a "proton reservoir" that significantly boosted the electrochemical reduction of nitrate to ammonia by enriching protons near the catalyst's surface. nih.gov
These examples underscore a clear future direction where Benzenesulfonamide, p-bromo-N-methyl- could serve as a valuable linker or be post-synthetically modified onto a MOF structure. The p-bromo group offers a reactive handle for further functionalization, while the N-methylsulfonamide group can influence the polarity, acidity, and adsorptive properties of the MOF's internal pores.
Strategies for Enhancing Selectivity and Potency through Rational Design
Rational drug design is a powerful strategy to optimize the therapeutic properties of lead compounds. For benzenesulfonamide derivatives, this approach is crucial for enhancing potency and, critically, selectivity for their biological targets, thereby reducing off-target effects. nih.gov
A key area of application for benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), enzymes implicated in diseases like cancer and glaucoma. nih.govnih.gov Research has shown that subtle modifications to the benzenesulfonamide scaffold can lead to significant differences in isoform selectivity. A "ring with two tails" approach has been successfully applied to design selective CA inhibitors. In this model:
The "ring" (the benzenesulfonamide core) acts as the anchor, coordinating to the zinc ion in the enzyme's active site. nih.gov
Halogen atoms, such as the bromine in Benzenesulfonamide, p-bromo-N-methyl-, can orient the ring within the active site, influencing affinity and selectivity. nih.gov
The "tails" (substituents on the ring or sulfonamide nitrogen) extend into different pockets of the active site, and varying these groups is crucial for achieving isoform-specific interactions. nih.govnih.gov
Structural studies, including X-ray crystallography and in silico modeling, are vital tools in this process. They reveal how residues in the active site, particularly those lining hydrophobic pockets, dictate the binding orientation and affinity of the inhibitor. nih.gov By systematically modifying the structure of Benzenesulfonamide, p-bromo-N-methyl-, for instance, by introducing different groups at the bromine position, researchers can fine-tune its interactions with a target protein to maximize potency and selectivity.
Exploration of Multi-Targeting Drug Design Approaches
Complex diseases such as cancer, diabetes, and neurodegenerative disorders often involve multiple pathological pathways. This has spurred the development of multi-target drugs, which are single molecules designed to interact with several biological targets simultaneously. nih.govresearchgate.net The benzenesulfonamide scaffold is an excellent starting point for such endeavors due to its versatile structure and proven bioactivity across a wide range of targets. nih.govresearchgate.net
The concept is to use the benzenesulfonamide core as a central scaffold and attach other pharmacophores that are known to interact with different targets. For example, researchers have designed and synthesized novel sulfonamide derivatives that act as multitarget antidiabetic agents by inhibiting both α-glucosidase and α-amylase. nih.govrsc.org Similarly, sulfonamide-based compounds have been developed as dual anti-diabetic and anti-Alzheimer's agents by also incorporating acetylcholinesterase inhibition. nih.gov
Benzenesulfonamide, p-bromo-N-methyl- is a prime candidate for this approach. The core structure can be directed at one target, while the p-bromo position serves as a convenient attachment point for another pharmacophore designed to hit a second, complementary target. This strategy could lead to more effective therapies for complex diseases by addressing multiple underlying mechanisms with a single chemical entity.
Predictive ADMET Modeling for Lead Optimization
In the drug discovery process, a compound's success depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov A significant cause of late-stage drug failure is poor ADMET profiles. To mitigate this risk, in silico predictive modeling has become an indispensable tool for lead optimization. nih.govnih.gov
For lead compounds based on the Benzenesulfonamide, p-bromo-N-methyl- scaffold, computational tools can predict a wide range of properties early in the design phase. Various software platforms and online servers, such as SwissADME and preADMET, use quantitative structure-activity relationship (QSAR) models to estimate key parameters. nih.govmdpi.com
Table 2: Key ADMET Parameters Predicted by In Silico Models
| Parameter Category | Specific Property | Importance in Drug Design |
| Absorption | Human Oral Absorption | Predicts how well the drug is absorbed from the gut. researchgate.net |
| Skin Permeability (log Kp) | Important for transdermal drug delivery. researchgate.net | |
| Distribution | Plasma Protein Binding (PPB) | Affects the amount of free drug available to act on its target. researchgate.net |
| Blood-Brain Barrier (BBB) Penetration | Crucial for drugs targeting the central nervous system (CNS). | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |
| Excretion | Aqueous Solubility (log S) | Influences absorption and formulation possibilities. mdpi.com |
| Toxicity | hERG Inhibition | Assesses risk of cardiotoxicity. researchgate.net |
| Mutagenicity (Ames test) | Predicts the potential to cause genetic mutations. | |
| Drug-Likeness | Lipinski's Rule of Five | A set of rules to evaluate if a compound is likely to be an orally active drug. rsc.org |
By running these predictive models on virtual libraries of derivatives of Benzenesulfonamide, p-bromo-N-methyl-, medicinal chemists can prioritize the synthesis of compounds with the most promising balance of potency, selectivity, and drug-like properties, thereby accelerating the journey from lead compound to clinical candidate. nih.govmdpi.com
Q & A
Advanced Research Question
- Cytotoxicity assays : Trypan blue exclusion or MTT assays measure IC50 values (e.g., 58.6 µM for anti-glioblastoma compound AL106 ) .
- Enzyme inhibition : NLRP3 inflammasome inhibition is quantified via IL-1β ELISA, with IC50 correlated to substituent hydrophobicity (e.g., tert-butyl groups enhance activity) .
- Selectivity profiling : Compare activity in cancerous (U87) vs. non-cancerous (MEF) cells to assess toxicity .
How can computational modeling predict the interaction of p-bromo-N-methylbenzenesulfonamide derivatives with biological targets?
Advanced Research Question
- Molecular docking (AutoDock Vina) identifies binding poses in TrkA kinase, where hydrophobic interactions with Tyr359 and hydrogen bonds with Gln369 stabilize binding .
- QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (e.g., Br) enhance anti-inflammatory activity by stabilizing sulfonamide–receptor interactions .
- DFT analysis calculates frontier molecular orbitals to predict reactivity sites for derivatization .
How should researchers address contradictions in reported synthetic yields or biological activities?
Advanced Research Question
Discrepancies (e.g., 43% vs. 80% yields for similar derivatives ) may arise from:
- Reagent purity : Trace moisture degrades sulfonyl chlorides.
- Catalyst efficiency : Copper(II) sulfate in click chemistry vs. EDC in amide coupling .
- Analytical thresholds : LC-MS detection limits may overlook minor byproducts.
Mitigation : Replicate reactions under inert atmospheres, characterize intermediates via HRMS, and validate bioassays with positive controls.
What structural features of p-bromo-N-methylbenzenesulfonamide derivatives govern their activity in medicinal chemistry?
Advanced Research Question
Hydrophobic substituents (e.g., cyclohexyl) improve membrane permeability, while polar groups (e.g., hydroxyl) enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
